molecular formula C19H23ClN2O3 B13656667 H-Phe-PHE-OMe.HCl

H-Phe-PHE-OMe.HCl

Cat. No.: B13656667
M. Wt: 362.8 g/mol
InChI Key: CVAWZIWMXQMICB-UHFFFAOYSA-N
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Description

H-Phe-PHE-OMe.HCl is a methyl ester hydrochloride derivative of phenylalanine, a nonpolar aromatic amino acid. While the nomenclature may suggest redundancy (e.g., "PHE" as a three-letter code for phenylalanine), the compound is structurally identified as the methyl ester of phenylalanine with a hydrochloride counterion. Its molecular formula is C₁₀H₁₄ClNO₂, and it exists in stereoisomeric forms: L-, D-, and racemic (DL-) configurations . The L-form (CAS 7524-50-7) is widely used in peptide synthesis as a protected amino acid building block due to its stability and solubility in organic solvents . The compound’s physicochemical properties, including a molecular weight of 215.68 g/mol and a Log P (octanol-water partition coefficient) of 1.21, make it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name

methyl 2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3.ClH/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14;/h2-11,16-17H,12-13,20H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAWZIWMXQMICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-PHE-OMe.HCl typically involves the esterification of L-phenylalanine with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

H-Phe-PHE-OMe.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Phe-PHE-OMe.HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Phe-PHE-OMe.HCl involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. The ester group allows for easy modification, making it a versatile compound in biochemical studies .

Comparison with Similar Compounds

Table 1: Molecular Data Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Stereochemistry
H-Phe-OMe.HCl (L-form) 7524-50-7 C₁₀H₁₄ClNO₂ 215.68 L
H-D-Phe-OMe.HCl (D-form) 13033-84-6 C₁₀H₁₄ClNO₂ 215.68 D
H-DL-Phe-OMe.HCl (DL-form) Not specified C₁₀H₁₄ClNO₂ 215.68 Racemic
  • L-Form : Preferred in peptide synthesis due to natural chirality; exhibits a Log S (water solubility) of -2.14 and moderate BBB permeability .
  • D-Form: Used in enantioselective synthesis and self-assembling nanostructures. For example, D-phenylalanine-based diphenylalanine forms enzymatically stable nanotubes .
  • DL-Form: Lacks stereochemical specificity; primarily used in racemic studies or as a cost-effective alternative in non-chiral applications .

Functional Derivatives

Table 2: Physicochemical Properties

Compound Log Po/w (Consensus) Water Solubility (Log S) BBB Permeant Key Applications
H-Phe-OMe.HCl 1.21 -2.14 Yes Peptide synthesis
Z-Phe-OH 2.89 -3.05 No Protected amino acid
  • Z-Phe-OH (CAS 1161-13-3): A benzyloxycarbonyl (Z)-protected phenylalanine derivative with a molecular weight of 299.32 g/mol.

Biological Activity

H-Phe-PHE-OMe.HCl, also known as H-Phe-phe-OMe hydrochloride, is a synthetic compound derived from phenylalanine with significant implications in biological research and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the chemical formula C19H23ClN2O3. It features a phenylalanine residue with a methoxy group attached to the aromatic ring, contributing to its unique biological properties. The compound's structure allows it to interact with various biological targets, making it a valuable tool in peptide synthesis and drug discovery.

Biological Activities

This compound exhibits several notable biological activities:

  • Cell Penetration : This compound can passively enter cells, which is crucial for studies involving drug delivery systems and cellular mechanisms.
  • Enzyme Substrate : It serves as a substrate for various enzymes, facilitating research into enzyme kinetics and mechanisms.
  • Peptide-Protein Interactions : this compound is used to model peptide-protein interactions, aiding in the understanding of binding affinities and pharmacological profiles.

Binding Affinities

Studies have shown that this compound interacts with proteins through hydrogen bonding and hydrophobic interactions. These interactions are pivotal for understanding its pharmacological effects. For instance, binding studies revealed that modifications in the structure of H-Phe derivatives significantly affect their binding affinities to target proteins .

Case Study: Alzheimer’s Disease

Research has indicated that phenylalanine derivatives like this compound may play a role in the aggregation mechanisms associated with Alzheimer’s disease. The self-assembly of Phe-Phe fibers has been linked to the formation of β-amyloid fibrils, which are characteristic of Alzheimer’s pathology. This highlights the potential therapeutic implications of H-Phe derivatives in neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : Phenylalanine is used as the primary starting material.
  • Reagents : Various coupling agents and solvents are employed to facilitate peptide bond formation.
  • Purification : The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired yield and purity.

Yield Data

Synthesis MethodYield (%)Notes
Solvent-Free Synthesis85%High efficiency without solvent use
Traditional Methods61%Requires optimization for better yields

Comparative Analysis with Related Compounds

To better understand this compound's unique properties, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesUnique Properties
H-D-PhenylalanineD-enantiomer of phenylalanineDifferent biological activity due to stereochemistry
H-Phe-Trp-OMe.HClIncorporates tryptophanExhibits neuropharmacological effects
H-Phe-Gly-HClCombines phenylalanine with glycineVarying solubility and stability characteristics

Q & A

Basic Research Question

  • Methodological Answer :
    The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:
    • Resin activation : Use Wang resin or 2-chlorotrityl chloride resin for C-terminal methyl ester formation .
    • Coupling : Activate amino acids (e.g., H-Phe-OH) with reagents like HBTU/DIPEA in DMF.
    • Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
    • Cleavage : Use TFA cocktails (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5) to release the peptide from the resin.
    • Purification : Perform reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA).
      Purity Verification :
    • Analytical HPLC : ≥95% purity threshold.
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion).
    • NMR : Validate structural integrity (e.g., ¹H NMR in DMSO-d6 for backbone amide protons) .

How should researchers characterize the physicochemical properties of this compound?

Basic Research Question

  • Methodological Answer :
    Essential characterization includes:
    • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for methyl ester (δ ~3.6 ppm) and aromatic protons (δ ~7.2 ppm) .
  • IR Spectroscopy : Confirm amide bonds (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹).
    • Chromatography :
  • HPLC Retention Time : Compare with reference standards.
    • Thermal Analysis :
  • DSC/TGA : Assess melting point and decomposition profile.
    • Elemental Analysis : Verify C, H, N, Cl content (±0.4% theoretical) .

How can contradictory data on the solubility/stability of this compound in different solvents be resolved?

Advanced Research Question

  • Methodological Answer :
    Contradictions often arise from variations in experimental conditions. To resolve them:
    • Replicate Conditions : Standardize solvent purity, temperature, and pH (e.g., DMSO vs. aqueous buffers).
    • Quantitative Analysis : Use UV-Vis spectroscopy to measure solubility thresholds (e.g., λmax for tyrosine residues).
    • Stability Studies :
  • Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).
  • Compare with literature using databases like OCHEM, ensuring source attribution for reproducibility .
    4. Statistical Validation : Apply ANOVA to assess batch-to-batch variability .

What experimental designs are recommended for studying the biological activity of this compound?

Advanced Research Question

  • Methodological Answer :
    For in vitro studies:
    • Dose-Response Curves : Use serial dilutions (e.g., 1 nM–100 µM) with positive/negative controls (e.g., protease inhibitors).
    • Assay Selection :
  • Enzymatic assays (e.g., fluorescence-based protease activity).
  • Cell viability assays (MTT/XTT) with IC50 calculation .
    • Data Interpretation :
  • Normalize to baseline activity.
  • Use software like GraphPad Prism for non-linear regression analysis.
    Ethical Compliance : Adhere to institutional guidelines for cell-line authentication and toxicity reporting .

How can computational modeling be integrated with experimental data for this compound?

Advanced Research Question

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations :
  • Use software like GROMACS to model peptide folding in explicit solvents (e.g., water, DMSO).
  • Validate with experimental NMR data for backbone conformation .
    2. Docking Studies :
  • Predict binding affinities to targets (e.g., proteases) using AutoDock Vina.
  • Cross-validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

What strategies ensure reproducibility when working with this compound?

Q. Methodological Answer :

  • Documentation :
    • Publish full synthetic protocols (resin type, coupling times) in supplementary materials .
    • Share raw NMR/HPLC files via repositories like Zenodo or OCHEM .
  • Peer Review :
    • Pre-submission validation by independent labs.
    • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

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